3-Methoxycinnamoyl Chloride

Vue d'ensemble

Description

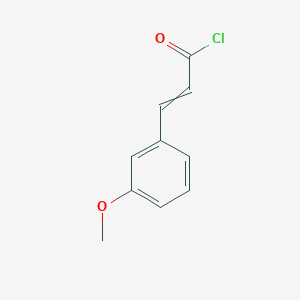

3-Methoxycinnamoyl Chloride is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis : 3-Methoxycinnamoyl chloride is widely used as an intermediate in organic synthesis. It aids in the production of various compounds, including pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles makes it a valuable building block for synthesizing bioactive molecules .

Biology

- Antimicrobial and Antifungal Properties : Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies have explored its efficacy against various microbial strains, suggesting its potential as a therapeutic agent .

- Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can inhibit the expression of pro-inflammatory cytokines and reactive nitrogen species, indicating its role in managing inflammatory conditions .

Medicine

- Drug Discovery : The compound has been investigated for its role in drug discovery processes, particularly for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders. Its derivatives have shown promising results in preclinical studies for their antiproliferative effects against cancer cell lines .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth, highlighting its potential application in treating infections caused by resistant pathogens .

Case Study 2: Anti-inflammatory Properties

Research involving animal models of colitis showed that compounds derived from this compound significantly reduced colonic tissue damage and clinical symptoms associated with inflammation. This suggests its potential use as an anti-inflammatory agent .

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

General Mechanism :

The acyl chloride group (-COCl) reacts with nucleophiles (e.g., amines, alcohols, thiols) via a two-step mechanism:

-

Nucleophilic attack : The lone pair on the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination : The intermediate loses HCl, leaving the substituted product .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Amide Formation | Primary/secondary amines | Amides (e.g., R₂NCOR) | Pyridine (base), dichloromethane |

| Ester Formation | Alcohols (R-OH) | Esters (e.g., ROCOOR') | Pyridine, THF |

| Thioester Formation | Thiols (R-SH) | Thioesters (e.g., RSCOR) | Pyridine, THF |

Examples :

-

Reaction with ethanol produces 3-methoxycinnamoyl ethyl ester .

Hydrolysis

Mechanism :

Hydrolysis replaces the acyl chloride group (-COCl) with a carboxylic acid (-COOH). The reaction occurs in aqueous acidic or basic conditions .

| Reagents | Products | Conditions |

|---|---|---|

| Water (H₂O) | 3-Methoxycinnamic acid | Aqueous HCl or NaOH |

| Aqueous NaOH | Sodium salt of 3-methoxycinnamic acid | Basic conditions |

Formation of Phenylhydrazones

3-Methoxycinnamoyl chloride reacts with phenylhydrazine to form phenylhydrazones, which are used in the synthesis of diazo compounds and as intermediates in organic synthesis .

Reaction :

Experimental Conditions and Mechanisms

-

Nucleophilic Substitution :

-

Reagents : Pyridine (to neutralize HCl), dichloromethane or THF as solvents.

-

Temperature : Room temperature to reflux.

-

-

Hydrolysis :

Key Research Findings

-

Anticancer Activity : Phosphatidylcholine derivatives incorporating 3-methoxycinnamic acid exhibit IC₅₀ values as low as 30.5 μM against leukemia (MV4-11) and doxorubicin-resistant colon cancer (LoVo/DX) cell lines .

-

Mechanistic Insights :

-

GABA Receptor Modulation : Derivatives interact with GABA receptors, influencing neurotransmission.

-

Antioxidant Properties : Methoxy groups contribute to radical-scavenging activity.

-

Propriétés

Formule moléculaire |

C10H9ClO2 |

|---|---|

Poids moléculaire |

196.63 g/mol |

Nom IUPAC |

3-(3-methoxyphenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3 |

Clé InChI |

SXXZPHOCVWJAEN-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C=CC(=O)Cl |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.